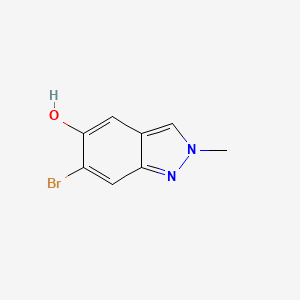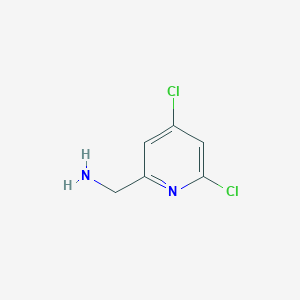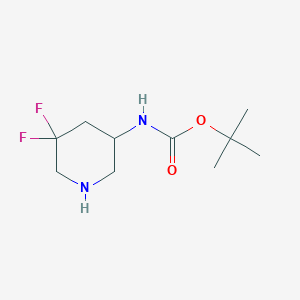
2-Brom-5-(Difluormethoxy)benzotrifluorid
Übersicht
Beschreibung
2-Bromo-5-(difluoromethoxy)benzotrifluoride is an organofluorine compound with the molecular formula C8H4BrF5O. It is a colorless to light yellow liquid at room temperature and is primarily used as an intermediate in organic synthesis and pharmaceutical research .
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(difluoromethoxy)benzotrifluoride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: Employed in the development of novel materials, including liquid crystals and polymers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(difluoromethoxy)benzotrifluoride typically involves the bromination and fluorination of benzotrifluoride derivatives. One common method includes the following steps:
Bromination: Benzotrifluoride is treated with bromine in the presence of a catalyst such as cuprous bromide to introduce the bromine atom at the desired position on the benzene ring.
Fluorination: The brominated intermediate is then reacted with a fluorinating agent like potassium fluoride in a suitable solvent such as dimethyl sulfoxide (DMSO) to introduce the difluoromethoxy group
Industrial Production Methods
Industrial production of 2-Bromo-5-(difluoromethoxy)benzotrifluoride follows similar synthetic routes but on a larger scale. The process involves:
Raw Material Preparation: Sourcing high-purity benzotrifluoride and bromine.
Reaction Optimization: Scaling up the bromination and fluorination reactions while ensuring high yield and purity.
Purification: Using techniques such as distillation and recrystallization to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-(difluoromethoxy)benzotrifluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzotrifluoride derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxygenated derivatives.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(difluoromethoxy)benzotrifluoride depends on its application. In pharmaceutical research, it may act by:
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-fluorobenzotrifluoride: Similar in structure but lacks the difluoromethoxy group.
2-Bromo-4-(trifluoromethyl)phenol: Contains a hydroxyl group instead of the difluoromethoxy group
Uniqueness
2-Bromo-5-(difluoromethoxy)benzotrifluoride is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized organic compounds and pharmaceuticals .
Eigenschaften
IUPAC Name |
1-bromo-4-(difluoromethoxy)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O/c9-6-2-1-4(15-7(10)11)3-5(6)8(12,13)14/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCJTISTJCQSJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1449874.png)





![6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine](/img/structure/B1449880.png)





